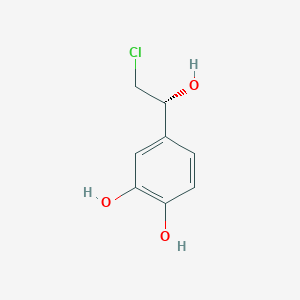![molecular formula C23H28N2O4S B13929335 2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid is a complex organic compound with the molecular formula C23H28N2O4S.
Métodos De Preparación
The synthesis of 2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process typically involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, the compound can reduce cortisol levels, which is beneficial in conditions like chronic wounds where excessive cortisol can impair healing .
Comparación Con Compuestos Similares
Similar compounds include:
2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide, this compound also has a complex structure but differs significantly in its applications and toxicity profile.
Thiazole-containing compounds: These compounds, such as dabrafenib and dasatinib, are used in cancer treatment and share some structural similarities but have different biological targets and mechanisms of action.
2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid stands out due to its specific inhibition of 11β-HSD1 and its potential therapeutic applications in wound healing and other medical conditions .
Propiedades
Fórmula molecular |
C23H28N2O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[4-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C23H28N2O4S/c1-2-14-30-23-19(22(28)24-17-6-4-3-5-7-17)12-13-20(25-23)29-18-10-8-16(9-11-18)15-21(26)27/h8-13,17H,2-7,14-15H2,1H3,(H,24,28)(H,26,27) |
Clave InChI |
QMJHGNGJQQDHLD-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C=CC(=N1)OC2=CC=C(C=C2)CC(=O)O)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


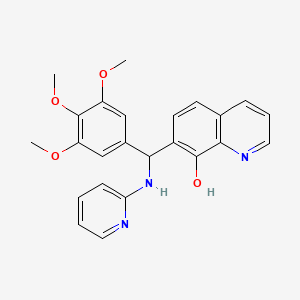
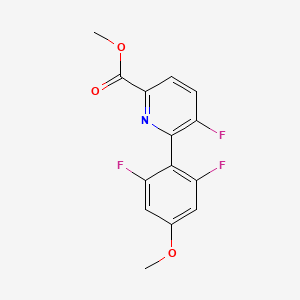
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
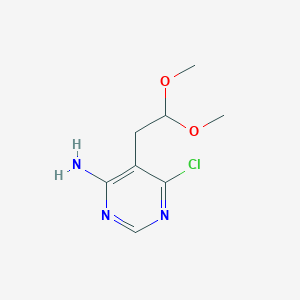
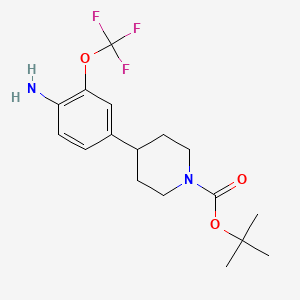
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
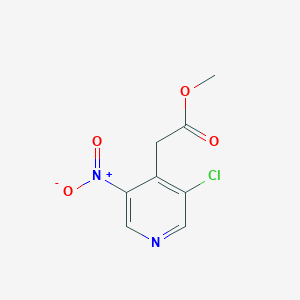
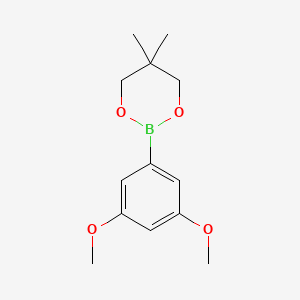
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
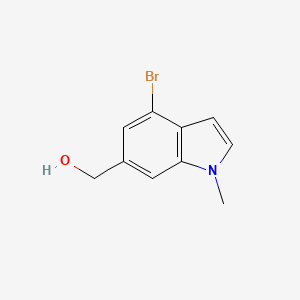
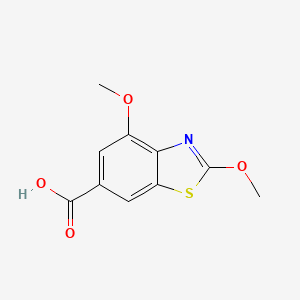
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

